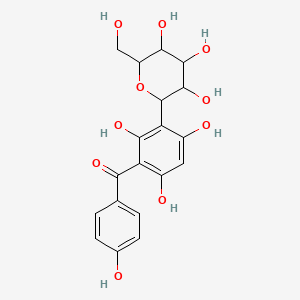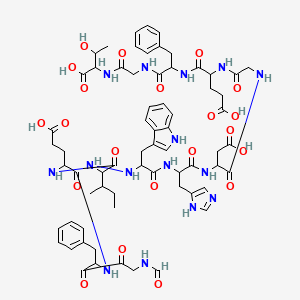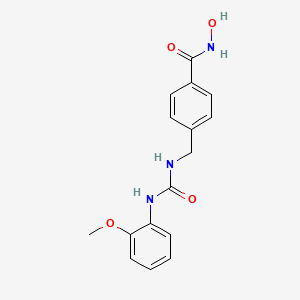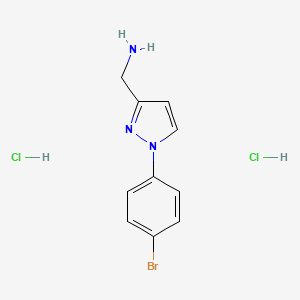
(5-(6-Chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol
Descripción general
Descripción
(5-(6-Chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol is a useful research compound. Its molecular formula is C7H5ClN4O2 and its molecular weight is 212.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-(6-Chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(6-Chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Insecticidal Activity
- Synthesis Process : The synthesis of 1,3,4-oxadiazoles, including those derived from chloropyridine acids, involves esterification with methanol and subsequent reactions leading to the formation of oxadiazoles (Holla et al., 2004). Another study describes a similar synthesis process for 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups (Mohan et al., 2004).
- Insecticidal Applications : These oxadiazoles exhibit insecticidal activities, as demonstrated in studies on crop pests (Holla et al., 2004); (Mohan et al., 2004).
Antimicrobial and Anticancer Agents
- Synthesis of Antimicrobial Agents : 1,3,4-Oxadiazoles, when synthesized with compounds like carprofen, display significant antimicrobial activity against strains like E. coli and C. albicans (Bordei (Telehoiu) et al., 2020). Another study focusing on the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines also highlights their antimicrobial potential (Katariya et al., 2021).
- Anticancer Applications : Compounds like 1,3,4-oxadiazole derivatives have been studied for their anticancer activities against various cancer cell lines, demonstrating potential in cancer research (Katariya et al., 2021); (G et al., 2021).
Antiviral and Antifungal Applications
- Antiviral Activity : Synthesized thiadiazole sulfonamides show some anti-tobacco mosaic virus activity (Chen et al., 2010).
- Antifungal Activity : Several synthesized compounds, including oxadiazoles, have shown promising antifungal properties (Bordei (Telehoiu) et al., 2020); (G et al., 2021).
Other Applications
- In Silico Studies for Drug Properties : Research involving in silico approaches has been conducted to predict the drug-likeness properties of 1,3,4-oxadiazole compounds (Pandya et al., 2019).
- Corrosion Inhibition : Studies show the effectiveness of 1,3,4-oxadiazole derivatives in inhibiting corrosion in mild steel, indicating their potential use in materials science (Ammal et al., 2018).
Propiedades
IUPAC Name |
[5-(6-chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c8-5-2-1-4(9-10-5)7-12-11-6(3-13)14-7/h1-2,13H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGVLXQYWNOYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=NN=C(O2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(6-Chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B8236742.png)

![2-[2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8236759.png)
![2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium](/img/structure/B8236767.png)





![benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate](/img/structure/B8236816.png)

![9-Chloro-7H-benzo[c]fluoren-7-one](/img/structure/B8236832.png)
![Allyl (11S,11aS)-11-((tert-butyldimethylsilyl)oxy)-8-hydroxy-7-methoxy-2-methyl-5-oxo-11,11a-dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-10(5H)-carboxylate](/img/structure/B8236849.png)
